Flumezin
Description
Flumezin (CAS: 78126-11-1), also known as Fluphenazine maleate, is a phenothiazine-derived antipsychotic agent with the molecular formula C₂₂H₂₆F₃N₃OS·C₄H₄O₄ and a molecular weight of 553.60 g/mol . Structurally, it consists of a trifluoromethyl-substituted phenothiazine core linked to a piperazine-ethanol maleate salt (Figure 1). This compound acts as a potent dopamine D2-receptor antagonist, primarily used to treat schizophrenia and other psychotic disorders .
Properties
CAS No. |
25475-73-4 |
|---|---|
Molecular Formula |
C11H9F3N2O3 |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
2-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazinane-3,5-dione |
InChI |
InChI=1S/C11H9F3N2O3/c1-15-10(18)16(9(17)6-19-15)8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3 |
InChI Key |
FYEWDLAVQKIKQE-UHFFFAOYSA-N |
SMILES |
CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CN1C(=O)N(C(=O)CO1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of this compound and Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use/Mechanism |
|---|---|---|---|---|
| This compound | C₂₂H₂₆F₃N₃OS·C₄H₄O₄ | 553.60 | 78126-11-1 | Antipsychotic (Dopamine D2 antagonist) |
| Flumioxazin | C₁₉H₁₅FN₂O₄ | 354.34 | Not provided | Herbicide (Protoporphyrinogen oxidase inhibitor) |
| Phloridzin | C₂₁H₂₄O₁₀ | 436.41 | 60-81-1 | SGLT inhibitor (Diabetes research) |
Flumioxazin
Structural Differences :
- Flumioxazin (C₁₉H₁₅FN₂O₄) is a benzoxazinone derivative with a propargyl side chain and a tetrahydrophthalimide group, unlike this compound’s phenothiazine core . Functional Differences:
Phloridzin
Structural Differences :
- Phloridzin (C₂₁H₂₄O₁₀) is a dihydrochalcone-glucoside lacking the phenothiazine or piperazine moieties found in this compound . Functional Differences:
- Phloridzin inhibits sodium-glucose cotransporters (SGLT1/2) , making it a tool compound in diabetes research, whereas this compound modulates dopamine receptors .
Key Pharmacological Contrasts
Metabolic Pathways :
- This compound’s reliance on CYP2D6 for metabolism distinguishes it from Phloridzin (renal excretion) and Flumioxazin (plant-specific degradation) .
Clinical Applications :
- This compound is used in psychiatry, whereas Flumioxazin and Phloridzin are restricted to agricultural and experimental contexts, respectively .
Research Findings and Data Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
